molecular formula C15H19N3O2 B4627596 N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide

N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide

Cat. No. B4627596
M. Wt: 273.33 g/mol
InChI Key: DGQQHZINOFVTHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide often involves starting from 1H-indole or its derivatives. For example, Demopoulos et al. (2003) detailed an effective synthesis starting from 1H-indole, employing 4-(1-pyrrolidino)pyridine for the removal of a chloroacetyl moiety, suggesting a potential methodology for synthesizing similar compounds (Demopoulos, Nicolaou, & Zika, 2003).

Molecular Structure Analysis

The molecular structure of compounds like N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide is characterized using various spectroscopic techniques. Studies such as those by Bingul et al. (2019) on indole-2-carbohydrazides provide insights into the structural elucidation of these compounds through NMR, FT-IR, and mass spectroscopy, underscoring the importance of these techniques in analyzing the molecular structure of indole derivatives (Bingul, Sağlam, Kandemir, Boğa, & Sengul, 2019).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives encompasses a wide range of reactions, including acetylation, cyclization, and conjugation with various reagents. Samsoniya et al. (1982) investigated the Vilsmeier-Haack reaction with pyrroloindole, resulting in acetylated derivatives, indicative of the versatile reactivity of compounds with indole units (Samsoniya, Targamadze, Kozik, & Suvorov, 1982).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. Kukuljan et al. (2016) synthesized and characterized the crystal structures of substituted indole and gramine derivatives, providing valuable data on the physical properties of these molecules (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Properties Analysis

The chemical properties of N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide-like compounds, including reactivity, stability, and interactions with biological targets, are derived from their functional groups and molecular structure. Research by Rawat and Singh (2014) on pyrrole hydrazide–hydrazone compounds utilized experimental and quantum chemical calculations to elucidate chemical reactivity, highlighting the role of structure in determining chemical behavior (Rawat & Singh, 2014).

Scientific Research Applications

Dual Chemosensor for Ion Recognition

A novel compound with structural similarities to N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide demonstrated selective recognition toward Fe³⁺ and Cu²⁺ ions over other cations. This dual chemosensor capability stems from its specific structural features, which enable it to distinguish and bind selectively to these metal ions, showcasing its potential in environmental monitoring and chemical sensing applications (Şenkuytu et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition

Another study focused on the synthesis of indole-2-carbohydrazides and their derivatives, revealing that these compounds possess significant antioxidant properties. Furthermore, they showed promising results in acetylcholinesterase enzyme inhibition assays, suggesting potential therapeutic applications in managing diseases related to oxidative stress and cholinergic dysfunction (Bingul et al., 2019).

Antimicrobial Activities

The synthesis of new N-substituted indole derivatives has led to compounds with noteworthy in vitro antimicrobial activities. This research highlights the versatility of indole derivatives in combating microbial infections, presenting a foundation for developing new antimicrobial agents (Shaikh & Debebe, 2020).

Synthesis Techniques and Chemical Properties

Research has also delved into the synthesis techniques and chemical properties of related indole derivatives, showcasing methods for creating complex molecules with potential applications in medicinal chemistry and materials science. These studies offer insights into the versatility of indole-based compounds in synthesizing a wide array of structurally diverse and functionally rich molecules (Rosen et al., 2014).

properties

IUPAC Name

N'-(2-indol-1-ylacetyl)-2,2-dimethylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)14(20)17-16-13(19)10-18-9-8-11-6-4-5-7-12(11)18/h4-9H,10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQHZINOFVTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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